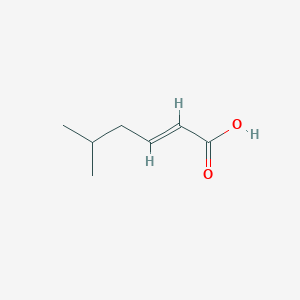

(E)-5-methylhex-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (E)-5-Methylhex-2-enoic acid and its analogues has been extensively studied, revealing various methods for its preparation. Burk et al. (2003) developed an enantioselective synthesis pathway for a structurally similar compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, utilizing asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium catalyst, highlighting a potential strategy for synthesizing this compound derivatives (Burk et al., 2003). Jessen, Selvig, and Valsborg (2001) demonstrated a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, providing a base for further exploration into the synthesis of related compounds (Jessen, Selvig, & Valsborg, 2001).

Molecular Structure Analysis

Studies on molecular structure are crucial for understanding the properties and reactivity of this compound. Although specific research focusing solely on the molecular structure of this compound was not found in the provided papers, the methodologies used in these studies, such as X-ray crystallography and NMR spectroscopy, are fundamental techniques for analyzing the molecular structure of chemical compounds. These techniques can provide detailed information on the spatial arrangement of atoms within a molecule, which is essential for predicting chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives highlight the compound's versatility. For instance, the work by Das et al. (2006) on the stereoselective synthesis of trisubstituted (E)-2-methylalk-2-enoic acids from unactivated Baylis–Hillman adducts offers insights into the reactivity of similar compounds and their potential for creating complex molecular structures (Das et al., 2006).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various chemical agents, can be inferred from its functional groups. The presence of the enoic acid moiety suggests that it would exhibit typical carboxylic acid reactivity, such as forming esters with alcohols and amides with amines. The research by Kwon, Hong, and Yoon (2000) on the enantiomeric selective synthesis of a related compound, (S)-2-methylbutanoic acid methyl ester, using lipases, demonstrates the potential for biocatalytic approaches to modify this compound and explore its chemical properties (Kwon, Hong, & Yoon, 2000).

Applications De Recherche Scientifique

Photoisomerization and Charge Localization : Research has shown that protonated forms of related compounds like 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid undergo rapid cis/trans isomerization and a slower conversion to related cations, which aligns with excited state twisting and charge localization models (Childs et al., 1983).

Biosynthesis Studies : Investigations into the biosynthesis of similar compounds, such as 2-amino-4-methylhex-4-enoic acid in Aesculus californica, have revealed that isoleucine is an effective precursor, offering insights into potential biosynthetic pathways (Fowden & Mazelis, 1971).

Synthesis of Labelled Analogues : Methods for synthesizing N-protected, labelled analogues of (2E)-5-amino-5-methylhex-2-enoic acids have been developed, facilitating research into the structure and function of these compounds (Jessen, Selvig, & Valsborg, 2001).

Lactonisation and Intramolecular Acylation : Certain branched-chain and cyclic alkenoic acids, including 4-methylhex-4-enoic and 5-methylhex-4-enoic acids, have been shown to undergo skeletal rearrangements during lactonisation or intramolecular acylation, providing insights into their chemical behavior (Ansell, Emmett, & Grimwood, 1969).

Enantioselective Synthesis : Studies have explored the enantioselective synthesis of compounds like (S)-(+)-3-aminomethyl-5-methylhexanoic acid, indicating the potential for producing specific enantiomers of related compounds for pharmaceutical applications (Burk et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-5-methylhex-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHUQCQZQRXJLF-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)